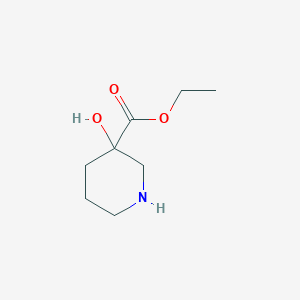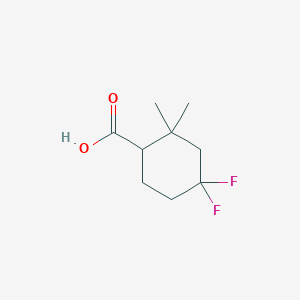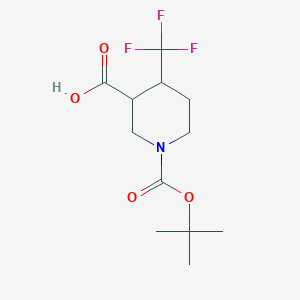![molecular formula C6H11N5 B13515029 ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: is a complex organic compound characterized by its unique structure, which includes both alkyne and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of the alkyne precursor, which is then subjected to nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenated compounds and strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary or secondary amines.
Scientific Research Applications
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active sites, while the amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide: can be compared with other compounds that have similar functional groups:
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound also contains alkyne and amino groups but differs in its overall structure and reactivity.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Similar in having an alkyne group, but the presence of a bromomethyl group introduces different reactivity patterns.
The uniqueness of This compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1-methyl-1-prop-2-ynylguanidine |
InChI |
InChI=1S/C6H11N5/c1-3-4-11(2)6(9)10-5(7)8/h1H,4H2,2H3,(H5,7,8,9,10) |
InChI Key |
ISVAEEQSIJYRPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)



![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)
![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)


